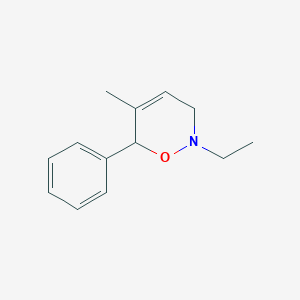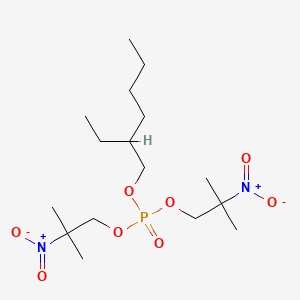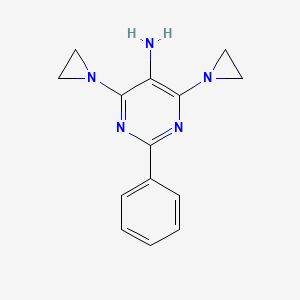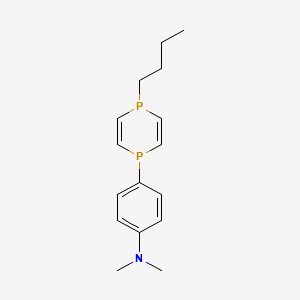
4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline is a synthetic organic compound that belongs to the class of phosphinine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline typically involves the reaction of a phosphinine derivative with a butylating agent and N,N-dimethylaniline. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or toluene.
- Temperature: The reaction may be carried out at room temperature or under reflux conditions.
- Catalysts: Catalysts such as palladium or copper complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline would depend on its specific application. For example:
Catalysis: The compound may act as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline: can be compared with other phosphinine derivatives, such as:
Uniqueness
This compound: is unique due to its specific butyl and dimethylaniline substituents, which may impart distinct chemical and physical properties compared to other phosphinine derivatives.
Eigenschaften
CAS-Nummer |
63429-66-3 |
|---|---|
Molekularformel |
C16H23NP2 |
Molekulargewicht |
291.31 g/mol |
IUPAC-Name |
4-(4-butyl-1,4-diphosphinin-1-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H23NP2/c1-4-5-10-18-11-13-19(14-12-18)16-8-6-15(7-9-16)17(2)3/h6-9,11-14H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
SVMWTOSICJDFPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP1C=CP(C=C1)C2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



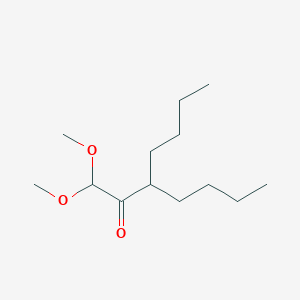
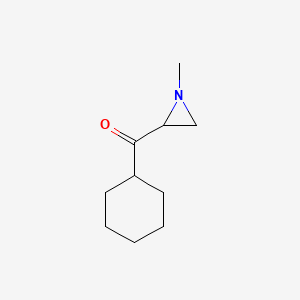
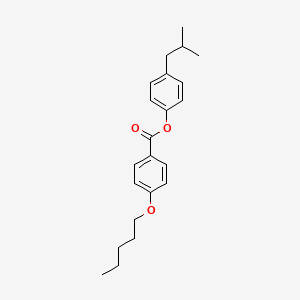
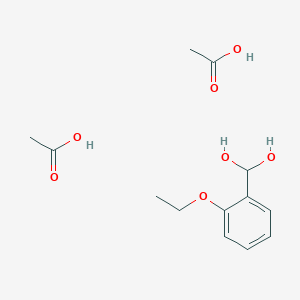



![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
